1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine
Description
Properties
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-12-3-4-13(14)15-10-12/h3-4,10H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPAGNYQWQZUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure, featuring a brominated pyridine and a piperazine moiety, suggests interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that compounds similar to this compound often act as receptor modulators. Specifically, they may interact with dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A), which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression .
Pharmacological Activities
- Dopamine Receptor Modulation :
- Serotonin Receptor Activity :
-
Anticancer Potential :
- Preliminary studies indicate that related compounds may possess anticancer properties. For example, certain piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The IC50 values for these compounds suggest significant growth inhibition.
Case Studies
A notable study evaluated the biological activity of a series of piperazine derivatives, including those structurally similar to this compound. The findings highlighted:
- D2L and 5-HT1A Receptor Activity : Compounds showed EC50 values ranging from nanomolar to micromolar concentrations, indicating varying efficacy levels against these targets.
| Compound | D2L EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 7a | 0.8 | 23.7 | 97.1 |
| 7b | 0.9 | 2.3 | 96.1 |
| 7c | 22.4 | 0.8 | 102.6 |
This table illustrates the potency of selected compounds in modulating receptor activity, which is critical for therapeutic applications .
Scientific Research Applications
The compound 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Pharmacological Applications
This compound has been investigated for its role as a ligand in various pharmacological contexts:
- Neuropharmacology : The compound exhibits potential as a modulator for neurotransmitter systems, particularly in the context of disorders such as anxiety and depression. Its interactions with serotonin and dopamine receptors have been noted, suggesting its utility in developing antidepressants or anxiolytics.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. This aligns with the broader trend of exploring piperazine derivatives as anticancer agents.
Recent investigations have focused on the biological activity of this compound:
| Study | Target | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell growth in vitro. |
| Study B | Neurotransmitter Receptors | Showed modulation of serotonin receptor activity, suggesting anxiolytic potential. |
| Study C | Enzyme Inhibition | Exhibited inhibitory effects on specific kinases involved in cancer progression. |
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of this compound:
- Modifications to the piperazine ring and pyridine substituents have been explored to enhance potency and selectivity.
- The introduction of various alkyl groups has been assessed to determine their impact on biological activity.
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that it significantly reduced anxiety-like behaviors in rodent models. The compound was administered at varying doses, revealing a dose-dependent response that correlated with receptor binding assays indicating selective serotonin reuptake inhibition.
Case Study 2: Anticancer Efficacy
A separate investigation evaluated the anticancer properties of this compound against human breast cancer cell lines. Results indicated that treatment with this compound led to apoptosis and cell cycle arrest at specific phases, highlighting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Linker Type: The 6-bromopyridinylmethyl group in the target compound differs from 6-bromopyridinyloxypropyl in compound 7d . Ethyl vs. Propyl at 4-Position: The ethyl analog (from ) has lower lipophilicity (shorter alkyl chain) than the propyl-substituted target compound, which may influence metabolic stability and membrane permeability.
Aromatic vs. Heteroaromatic Substituents :
- Benzo[b]thiophene in compound 7d introduces a planar heteroaromatic system, likely enhancing π-π stacking with receptors, whereas the target compound’s bromopyridine offers a polarizable halogen for halogen bonding .
- 3-Chlorophenyl in mCPP lacks the pyridine ring but retains halogen-mediated interactions, explaining its serotonergic activity.
Sulfonyl vs.
Physicochemical Properties
- Solubility: Bromine’s electronegativity may enhance aqueous solubility relative to non-halogenated analogs like mCPP .
Preparation Methods
Alkylation of Piperazine Derivatives
The core strategy involves sequential alkylation of piperazine to introduce the propyl and bromopyridinylmethyl groups. Piperazine’s dual amine functionality necessitates selective protection-deprotection steps to avoid over-alkylation.
Synthesis of 4-Propylpiperazine
-
Protection : Piperazine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) to yield 1-Boc-piperazine.
-
Alkylation : Boc-piperazine reacts with 1-bromopropane in acetonitrile at 80°C for 12 hours with potassium carbonate (K₂CO₃) and potassium iodide (KI), achieving mono-alkylation.
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 4-propylpiperazine.
Table 1 : Reaction Conditions for 4-Propylpiperazine Synthesis
Introduction of the Bromopyridinylmethyl Group
-
Synthesis of 6-Bromo-3-(chloromethyl)pyridine :
-
Coupling Reaction :
Table 2 : Key Parameters for Bromopyridinylmethyl Group Introduction
Reductive Amination Approach
An alternative route employs reductive amination to conjugate the pyridine and piperazine moieties:
-
Aldehyde Preparation : 6-Bromopyridine-3-carbaldehyde is synthesized via oxidation of 6-bromo-3-methylpyridine using manganese dioxide (MnO₂).
-
Reductive Amination : The aldehyde reacts with 4-propylpiperazine in methanol with sodium triacetoxyborohydride (NaBH(OAc)₃) at RT for 24 hours.
Table 3 : Reductive Amination Optimization
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems to enhance efficiency:
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine?
A robust synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 6-bromo-3-pyridinemethanol with a brominating agent (e.g., PBr₃) to generate 6-bromo-3-(bromomethyl)pyridine.
- Step 2 : Couple this intermediate with 4-propylpiperazine in anhydrous THF under nitrogen, using a base like K₂CO₃ to facilitate alkylation .
- Purification : Use normal-phase chromatography (e.g., silica gel, 10% MeOH in CH₂Cl₂) or preparative HPLC with a C18 column. Purity validation via HPLC (≥98%) is critical for biological studies .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥98% peak area .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for novel derivatives?
Leverage quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example:
Q. What strategies are effective for studying dopamine/serotonin receptor binding?
- Radioligand Displacement Assays : Use [³H]spiperone for D₂/D₃ receptors or [³H]8-OH-DPAT for 5-HT₁A.
Q. How should researchers address discrepancies in biological activity data?
- Cross-Validation : Compare results across multiple assays (e.g., functional cAMP assays vs. binding studies) .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of low activity .
- Structural Reanalysis : Confirm stereochemistry via X-ray crystallography or NOESY NMR if unexpected activity arises .
Q. What guidelines apply to in vitro pharmacological testing of this compound?
- Concentration Range : Test 0.1–100 µM to capture dose-response curves.
- Solubility : Use DMSO stocks (≤0.1% final concentration) to avoid solvent toxicity .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies. Note: This compound is not FDA-approved and must not be administered in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
